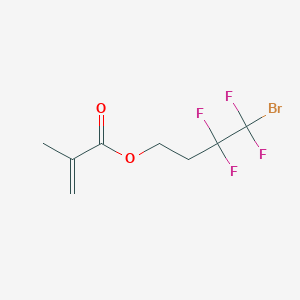![molecular formula C8H14F2N2 B12081316 1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine](/img/structure/B12081316.png)
1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine is a chemical compound that features a cyclopropane ring attached to an amine group, with a difluoropyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine typically involves the reaction of cyclopropanecarboxaldehyde with 3,3-difluoropyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluoropyrrolidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction can produce secondary or tertiary amines.
科学的研究の応用
1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The difluoropyrrolidine moiety can enhance binding affinity and specificity, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-(3,3-Difluoropyrrolidin-1-yl)propan-1-amine
- 3-(3,3-Difluoropyrrolidin-1-yl)-2,2-difluoropropan-1-amine
Uniqueness
1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine is unique due to its combination of a cyclopropane ring and a difluoropyrrolidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H14F2N2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
1-[(3,3-difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C8H14F2N2/c9-8(10)3-4-12(6-8)5-7(11)1-2-7/h1-6,11H2 |
InChIキー |
TYDXXWFARZMLFF-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CN2CCC(C2)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



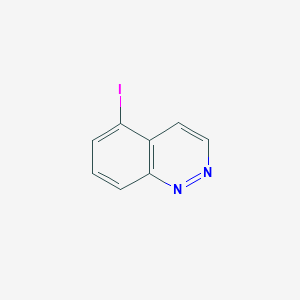


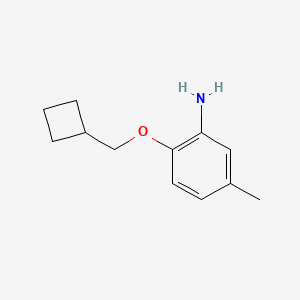
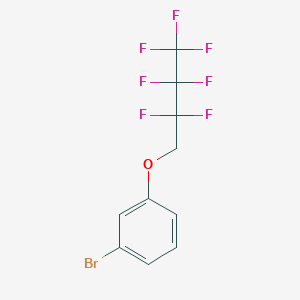
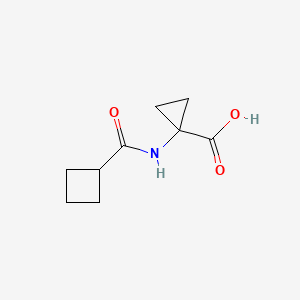

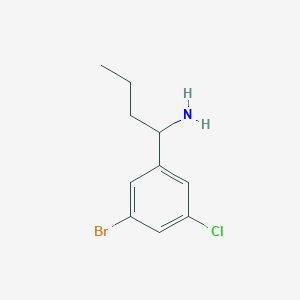
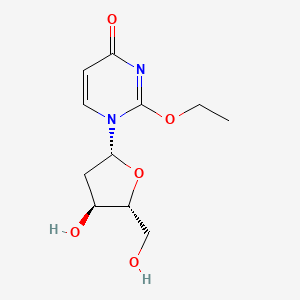

![2-Hydroxy-3-(3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12081292.png)
